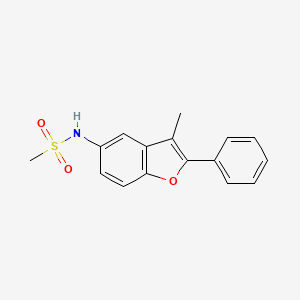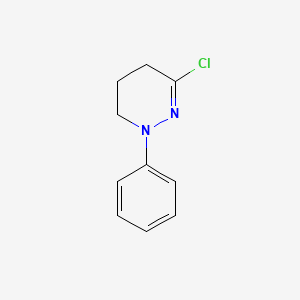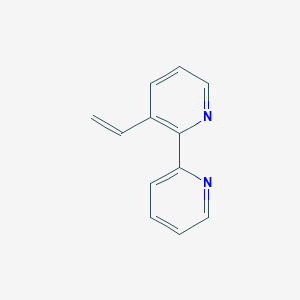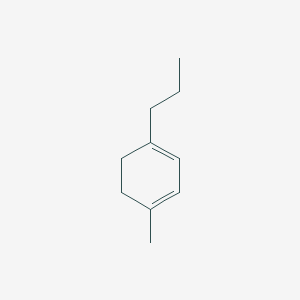![molecular formula C8H21PSi2 B14298414 [2,2-Bis(trimethylsilyl)ethenyl]phosphane CAS No. 112474-53-0](/img/structure/B14298414.png)
[2,2-Bis(trimethylsilyl)ethenyl]phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,2-Bis(trimethylsilyl)ethenyl]phosphane: is an organophosphorus compound characterized by the presence of a phosphane group attached to a vinyl group substituted with two trimethylsilyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2,2-Bis(trimethylsilyl)ethenyl]phosphane typically involves the reaction of trimethylsilyl-substituted precursors with phosphorus-containing reagents under controlled conditions. One common method includes the reaction of trimethylsilylacetylene with a phosphorus trihalide in the presence of a base, such as triethylamine, to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle reactive intermediates and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: [2,2-Bis(trimethylsilyl)ethenyl]phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to phosphine derivatives.
Substitution: The vinyl group allows for substitution reactions, where the trimethylsilyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents or organometallic reagents can facilitate substitution reactions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted vinylphosphane compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [2,2-Bis(trimethylsilyl)ethenyl]phosphane is used as a precursor for the synthesis of more complex organophosphorus compounds. It serves as a building block in the development of new ligands for catalysis and materials science.
Biology and Medicine: While specific biological and medicinal applications are less common, the compound’s derivatives may be explored for potential use in drug development and biochemical research.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymer science.
Wirkmechanismus
The mechanism of action of [2,2-Bis(trimethylsilyl)ethenyl]phosphane involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily attributed to the presence of the phosphane group and the vinyl group, which can participate in nucleophilic and electrophilic reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Vergleich Mit ähnlichen Verbindungen
Tris(trimethylsilyl)phosphine: Another organophosphorus compound with similar reactivity but different structural features.
[Bis(trimethylsilyl)methylene]methylphosphane: A related compound with a different substitution pattern on the phosphorus atom.
Uniqueness: [2,2-Bis(trimethylsilyl)ethenyl]phosphane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the vinyl group allows for versatile chemical transformations, making it a valuable compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
112474-53-0 |
|---|---|
Molekularformel |
C8H21PSi2 |
Molekulargewicht |
204.40 g/mol |
IUPAC-Name |
2,2-bis(trimethylsilyl)ethenylphosphane |
InChI |
InChI=1S/C8H21PSi2/c1-10(2,3)8(7-9)11(4,5)6/h7H,9H2,1-6H3 |
InChI-Schlüssel |
WBQXUNUGAPAQLF-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C(=CP)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,7,7-Trimethyl-2-(triphenylmethoxy)bicyclo[2.2.1]heptane](/img/structure/B14298339.png)
![Benzene, [(3,3-dimethyl-1-methylenebutyl)seleno]-](/img/structure/B14298347.png)
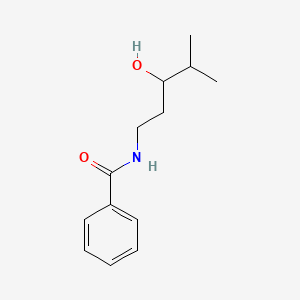
![1-Chloro-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzene](/img/structure/B14298359.png)
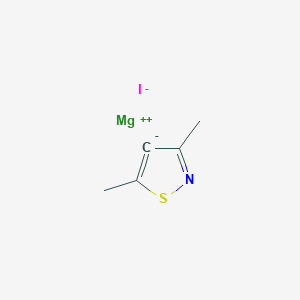
![Bicyclo[5.3.3]trideca-1(11),7,9,12-tetraene](/img/structure/B14298369.png)


